molecular formula C11H18N4O3 B150414 Valylhistidine CAS No. 13589-07-6

Valylhistidine

Cat. No. B150414
CAS RN: 13589-07-6
M. Wt: 254.29 g/mol
InChI Key: BNQVUHQWZGTIBX-IUCAKERBSA-N
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Description

Valylhistidine (Val-His) is a dipeptide composed of the amino acids valine and histidine. It has been studied for its interaction with glucose, where it forms glucosylvalylhistidine (Glc-Val-His) in a reaction that takes place in a mixture of pyridine and acetic acid. This reaction is significant as it lowers the pK of the alpha-amino group to about 5.6, which can be inferred from changes in electrophoretic mobility .

Synthesis Analysis

The synthesis of Val-His derivatives has been explored in the context of pharmacological applications. For instance, valopicitabine (NM283), a prodrug of the potent anti-HCV agent 2'-C-methylcytidine, is synthesized by esterifying the 3'-O-l-valinyl of 2'-C-methylcytidine. This process is aimed at improving the oral bioavailability of the parent compound, which is otherwise low. The synthesis of such derivatives is crucial for enhancing the pharmacokinetic properties of therapeutic agents .

Molecular Structure Analysis

The molecular structure of Val-His is characterized by the presence of the amino acids valine and histidine. The specific interaction with glucose to form Glc-Val-His involves a change in the molecular structure, which is evidenced by a lowered pK value of the alpha-amino group. This structural modification has implications for the compound's behavior in biological systems, such as its electrophoretic mobility .

Chemical Reactions Analysis

Val-His undergoes a specific chemical reaction with glucose to form Glc-Val-His. This reaction occurs in an aqueous solution of pyridine and acetic acid at pH 6.2 and 50 degrees Celsius, with a half-time of about 30 hours and a dissociation constant of about 0.3m. The formation of Glc-Val-His is an example of how Val-His can participate in biochemical processes, potentially leading to physiological effects, such as those observed in the concentration of haemoglobin A(Ic) in the blood .

Physical and Chemical Properties Analysis

The physical and chemical properties of Val-His and its derivatives are influenced by their molecular structure and the nature of their reactions. For example, the reaction with glucose to form Glc-Val-His results in a compound with specific chromatographic, electrophoretic, and chemical properties. These properties are consistent with those reported for substances released by proteolysis from the N-terminus of the beta-chains of haemoglobin A(Ic). Understanding these properties is essential for elucidating the role of Val-His in biological systems and for the development of therapeutic agents .

Scientific Research Applications

  • Glucose Interaction with Valylhistidine :

    • Valylhistidine reacts with glucose to form glucosylvalylhistidine, which affects the pK of the alpha-amino group, as studied by Dixon (1972) in the context of its relationship with hemoglobin A(Ic) and blood glucose (Dixon, 1972).
  • Role in Hemoglobin AIc :

    • Koenig et al. (1977) identified glucitol and mannitol valylhistidines as components of the carbohydrate moiety of hemoglobin AIc, further elucidating the structure of this minor component of normal adult erythrocytes, especially relevant in diabetes mellitus (Koenig, Blobstein, & Cerami, 1977).
  • Applications in Anticancer Agent Development :

    • Song et al. (2005) researched the use of valyl amino acid esters in developing prodrugs of gemcitabine, an anticancer agent. They explored how these esters could enhance transport and metabolic stability, thus offering potential oral alternatives for cancer treatment (Song et al., 2005).
  • Understanding Depression Mechanisms :

    • A study by Zhang et al. (2021) used metabonomics to explore the antidepressant effects of Millettia speciosa Champ. This research highlighted valylhistidine's involvement in metabolic pathways relevant to depression, demonstrating its potential as a biomarker (Zhang et al., 2021).
  • Investigating Protein Metabolism in Health :

    • Adlerberth et al. (1986) studied the urinary excretion of 3-methylhistidine and plasma amino acids, including valylhistidine, to understand protein metabolism in the context of thyroid hormone and β‐adrenoceptor blocking agents (Adlerberth et al., 1986).
  • Role in Histone Modification :

    • Braiteh et al. (2008) investigated the combination of 5-Azacytidine and valproic acid in cancer therapy. Valproic acid, which can affect histone acetylation, was evaluated for its potential synergistic effect with 5-Azacytidine in treating advanced cancers (Braiteh et al., 2008).
  • Enzymatic Studies in Proteins :

    • Jung et al. (1995) modified the histidine residue in carboxypeptidase Y to study its role in enzymatic processes, highlighting the importance of valylhistidine in understanding enzyme function and structure (Jung et al., 1995).
  • Biosensor Development :

    • Shahbazmohammadi et al. (2019) developed a biosensor for detecting glycated hemoglobin (HbA1c) using fructosyl valyl histidine. This research is significant for diabetes management and demonstrates the diagnostic application of valylhistidine (Shahbazmohammadi, Sardari, & Omidinia, 2019).
  • Investigating Immunoglobulin G Receptor Polymorphisms :

    • Weng and Levy (2003) explored the role of valylhistidine in the context of immunoglobulin G fragment C receptor polymorphisms and their influence on the response to rituximab in patients with follicular lymphoma (Weng & Levy, 2003).
  • Neurochemical Studies :

    • Garbarg et al. (1980) used α‐Fluoromethylhistidine, which inhibits histidine decarboxylase, to study the effects on brain histamine synthesis, indicating the importance of histidine and its derivatives in neurochemistry (Garbarg, Barbin, Rodergas, & Schwartz, 1980).

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-6(2)9(12)10(16)15-8(11(17)18)3-7-4-13-5-14-7/h4-6,8-9H,3,12H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQVUHQWZGTIBX-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428629
Record name L-Histidine, L-valyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029129
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Valylhistidine

CAS RN

13589-07-6
Record name L-Valyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13589-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Histidine, L-valyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029129
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
C Gerke, M Buchholz, H Müller, R Meusinger… - Analytical and …, 2019 - Springer
Naturally occurring fructosamines are of high clinical significance due to their potential use in diabetes mellitus monitoring (quantification of fructosylated hemoglobin, HbA 1c ) or for the …
Number of citations: 2 link.springer.com
HBF Dixon - Biochemical Journal, 1972 - portlandpress.com
… , Glc-Val-Hisand borohydridetreated valylhistidine all gave … 1 shows the electrophoretic mobility of valylhistidine and of Glc-… The valylhistidine appears to have a charge of 0.87, so that if …
Number of citations: 84 portlandpress.com
RJ Koenig, SH Blobstein, A Cerami - Journal of Biological Chemistry, 1977 - Elsevier
… successful, although under similar conditions complete digestion of valylhistidine was observed. Preparation of Adducts of Valine and Valylhistidine with Hex- oses -Adducts of various …
Number of citations: 292 www.sciencedirect.com
R Katakai, K Hoshino, M Oya, F Toda, K Uno… - Chemistry …, 1973 - journal.csj.jp
A successful fractional crystallization has been achieved on a diastereo-meric dipeptide, DL-valyl-L-histidine to the D-L and L-L isomers. Resolution to the isomers with full optical …
Number of citations: 4 www.journal.csj.jp
N Mori, JM Manning - Analytical biochemistry, 1986 - Elsevier
The pH profile of the reaction of glyceraldehyde with either valylhistidine or alanylhistidine exhibits an optimum near pH 6.5. One of the intermediates in the reaction, the Schiff base (…
Number of citations: 26 www.sciencedirect.com
M Hatada, S Saito, S Yonehara, W Tsugawa… - Biosensors and …, 2021 - Elsevier
Haemoglobin A1c (hemoglobin A1c, HbA1c) is an important long-term glycemic control marker for diabetes. The aim of this study was to develop an enzyme flow injection analysis (FIA) …
Number of citations: 9 www.sciencedirect.com
GE Means, MK Chang - Diabetes, 1982 - Am Diabetes Assoc
… In 1972 Dixon3 characterized a reaction of glucose with valylhistidine in aqueous pyridine … -6 From the equilibrium constant for the glucosylation of valylhistidine, Dixon3 suggested …
Number of citations: 81 diabetesjournals.org
S Zhou, EA Decker - Journal of agricultural and food chemistry, 1999 - ACS Publications
… Other histidine-containing dipeptides such as leucylhistidine, isoleucylhistidine, and valylhistidine had similar activity to carnosine to quench α,β-monounsaturated aldehydes. Better …
Number of citations: 155 pubs.acs.org
A Guiotto, A Calderan, P Ruzza… - Current medicinal …, 2005 - ingentaconnect.com
First isolated and characterized in 1900 by Gulewitsch, carnosine ( β-alanyl-L-hystidine) is a dipeptide commonly present in mammalian tissue, and in particular in skeletal muscle cells; …
Number of citations: 383 www.ingentaconnect.com
G Vistoli, M Orioli, A Pedretti… - ChemMedChem …, 2009 - Wiley Online Library
… Regarding RCS-sequestering activity, the CAR modifications reported to date concern the substitution of β-alanine with aliphatic residues (that is, valylhistidine, leucylhistidine)14 and …

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